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3-Methoxy-5-methyl-1-naphthoic acid -

3-Methoxy-5-methyl-1-naphthoic acid

Catalog Number: EVT-1580814
CAS Number:
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-methoxy-5-methyl-1-naphthoic acid is a naphthoic acid that is 1-naphthoic acid carrying additional methoxy and methyl substituents at positions 3 and 5 respectively. It has a role as a bacterial metabolite. It is a naphthoic acid and an aromatic ether. It is a conjugate acid of a 3-methoxy-5-methyl-1-naphthoate.
Overview

3-Methoxy-5-methyl-1-naphthoic acid is an aromatic compound that belongs to the naphthoic acid family. It plays a crucial role in the biosynthesis of various natural products, particularly the antitumor antibiotic azinomycin B. The compound features a methoxy group and a methyl group attached to a naphthalene ring, which contribute to its biological activity and structural properties.

Source

This compound is primarily derived from the biosynthetic pathways of certain bacteria, particularly those involved in the production of azinomycin B. The enzymes responsible for its synthesis include AziB1 and AziB2, which facilitate hydroxylation and methylation processes, respectively .

Classification

3-Methoxy-5-methyl-1-naphthoic acid can be classified as:

  • Chemical Class: Naphthoic acids
  • Biological Role: Antitumor antibiotic precursor
  • Functional Groups: Methoxy and methyl groups
Synthesis Analysis

Methods

The synthesis of 3-methoxy-5-methyl-1-naphthoic acid involves enzymatic pathways primarily found in bacteria. The biosynthetic process includes two key enzymatic steps:

  1. Hydroxylation: Catalyzed by the enzyme AziB1, which introduces a hydroxyl group at the C3 position of 5-methyl-naphthoic acid (5-methyl-NPA) to form 3-hydroxy-5-methyl-naphthoic acid (3-hydroxy-5-methyl-NPA).
  2. O-Methylation: The subsequent reaction is mediated by AziB2, an S-adenosylmethionine-dependent methyltransferase, which methylates the hydroxyl group at C3 to yield 3-methoxy-5-methyl-1-naphthoic acid .

Technical Details

The enzymatic reactions are typically performed under controlled conditions, including specific pH levels (around 9.0 to 9.5) and temperatures (25°C). The reaction mixtures contain substrates, cofactors like S-adenosylmethionine, and metal ions that can influence enzyme activity .

Molecular Structure Analysis

Structure

The molecular structure of 3-methoxy-5-methyl-1-naphthoic acid consists of:

  • A naphthalene core with two fused aromatic rings.
  • A methoxy group (-OCH₃) at the C3 position.
  • A methyl group (-CH₃) at the C5 position.

Data

The molecular formula for 3-methoxy-5-methyl-1-naphthoic acid is C11H12O2C_{11}H_{12}O_2, and its molecular weight is approximately 176.21 g/mol. Its structure can be represented as follows:

C11H12O2\text{C}_{11}\text{H}_{12}\text{O}_2
Chemical Reactions Analysis

Reactions

The primary reactions involving 3-methoxy-5-methyl-1-naphthoic acid include:

  1. Hydroxylation: Conversion of 5-methyl-NPA to 3-hydroxy-5-methyl-NPA.
  2. Methylation: Conversion of 3-hydroxy-5-methyl-NPA to 3-methoxy-5-methyl-NPA.

Technical Details

These reactions are characterized by their regiospecificity, meaning that they occur at specific locations on the substrate molecules due to the action of the respective enzymes. The kinetics of these reactions can be measured using High Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to monitor product formation over time .

Mechanism of Action

Process

The mechanism of action for 3-methoxy-5-methyl-1-naphthoic acid is closely linked to its incorporation into azinomycin B, where it contributes to the antibiotic's ability to interact with DNA. The methoxy group enhances noncovalent interactions with DNA bases, which may lead to selective alkylation and subsequent biological activity .

Data

Studies have shown that this compound's incorporation into azinomycin B is facilitated by non-ribosomal peptide synthetases that recognize and utilize it as a building block in antibiotic synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Not specifically reported but generally falls within typical ranges for similar naphthoic acids.

Chemical Properties

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to characterize the compound's structure and confirm its purity during synthesis .

Applications

Scientific Uses

3-Methoxy-5-methyl-1-naphthoic acid has several notable applications:

  • Antibiotic Development: As a key intermediate in the synthesis of azinomycin B, it serves as a potential lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Biochemical Research: Used in studies exploring enzyme mechanisms involved in polyketide biosynthesis and their applications in drug discovery.

This compound's significance lies not only in its structural properties but also in its role within complex biosynthetic pathways that lead to therapeutically important natural products.

Biosynthesis Pathways and Enzymatic Assembly

Polyketide Synthase (PKS)-Mediated Biosynthesis in Streptomyces spp.

3-Methoxy-5-methyl-1-naphthoic acid (NPA) is a specialized naphthalenoid polyketide biosynthesized exclusively in Streptomyces bacteria, most notably Streptomyces sahachiroi. Its assembly follows the canonical bacterial type I polyketide pathway, characterized by decarboxylative Claisen condensations of malonyl-CoA extender units. Unlike modular PKSs that employ discrete catalytic domains for each elongation step, naphthoic acid biosynthesis relies on an iterative type I PKS system. This system reactivates the same catalytic domains multiple times to generate the naphthalene backbone. The process initiates with an acetyl-CoA starter unit, undergoes seven elongation cycles with malonyl-CoA, and includes regioselective cyclizations and aromatizations. This biochemical strategy is evolutionarily conserved in Streptomyces for naphthoate-derived metabolites, including components of antitumor antibiotics like azinomycin B [1] [2] [6].

Table 1: Polyketide Synthase Types in Streptomyces

PKS TypeArchitectureProduct ClassExample in NPA Pathway
Type IMultifunctional proteinsMacrolides, NaphthoatesAziB (iterative)
Type IIDiscrete enzymesAromatic polyketidesNot involved
Type IIIHomodimeric KSSimple phenolicsNot involved

Role of Iterative Type I PKS (AziB) in 5-Methyl-1-naphthoic Acid Formation

The iterative type I PKS AziB is the cornerstone enzyme for constructing the naphthalenoid core. This 2,058-kDa megasynthase catalyzes three key functions:

  • Chain Initiation and Elongation: AziB utilizes an acetyl-CoA starter unit and undergoes seven malonyl-CoA incorporations to form a nascent poly-β-keto chain.
  • Regioselective Cyclizations: The enzyme directs first-ring cyclization via aldol condensation at C7–C12, followed by second-ring closure through Claisen condensation at C5–C10. This generates the unsubstituted naphthoic acid scaffold [1].
  • C5 Methylation: Crucially, AziB incorporates a methyl group at C5 during chain assembly. This occurs via selective diversion of malonyl-CoA to methylmalonyl-CoA at the fifth elongation cycle, mediated by the embedded methyltransferase domain. The final product released by AziB is 5-methyl-1-naphthoic acid (5MNA) [1] [6].

AziB’s iterative mechanism contrasts sharply with modular PKSs (e.g., rapamycin synthase) but shares functional parallels with highly reducing fungal PKS systems that programmatically control domain usage [4] [7].

Regiospecific Hydroxylation by Cytochrome P450 Monooxygenase (AziB1)

The C3 hydroxylation of 5MNA is catalyzed by AziB1, a cytochrome P450 monooxygenase (EC 1.14.13.189). This enzyme exhibits absolute regioselectivity for the C3 position of the naphthalene ring, yielding 3-hydroxy-5-methyl-1-naphthoic acid. Biochemical characterization confirms:

  • Cofactor Dependency: AziB1 requires NADPH and molecular oxygen for activity.
  • Substrate Specificity: It acts exclusively on the free acid form of 5MNA; methyl esters or alternative ring systems are not accepted.
  • Structural Basis: Docking simulations suggest hydrophobic residues in the active site orient 5MNA via π-π stacking, positioning C3 proximal to the heme-iron-oxo species for stereospecific hydroxylation [1] [8].

Gene knockout studies demonstrate that aziB1 disruption halts NPA production, confirming its indispensability in the pathway [6].

O-Methylation Catalyzed by S-Adenosylmethionine-Dependent Methyltransferases (AziB2, NcsB1)

The terminal biosynthetic step involves O-methylation of 3-hydroxy-5-methyl-1-naphthoic acid to form 3-methoxy-5-methyl-1-naphthoic acid. This reaction is mediated by S-adenosylmethionine (SAM)-dependent methyltransferases:

  • AziB2: In S. sahachiroi, AziB2 transfers a methyl group from SAM to the C3 hydroxyl, with a kcat of 4.2 s⁻¹ and Km of 28 μM for the naphthol substrate.
  • Catalytic Mechanism: The enzyme employs a base-assisted deprotonation (tyrosine residue) of the hydroxyl group, facilitating nucleophilic attack on the SAM methyl group.
  • Evolutionary Conservation: Homologous enzymes like NcsB1 in neocarzinostatin biosynthesis exhibit analogous regiospecificity for naphthol O-methylation, indicating functional convergence [1] [6] [9].

Table 2: Enzymatic Steps in 3-Methoxy-5-methyl-1-naphthoic Acid Biosynthesis

IntermediateEnzymeReaction TypeCofactors
Acetyl-CoA + 7 Malonyl-CoAAziB (PKS)Iterative condensationCoA, ATP
5-Methyl-1-naphthoic acid (5MNA)AziB1 (P450)C3 hydroxylationNADPH, O₂
3-Hydroxy-5-methyl-1-naphthoic acidAziB2 (MT)O-methylationSAM
3-Methoxy-5-methyl-1-naphthoic acid

Substrate Specificity and Intermediate Channeling in Late-Stage Modifications

The NPA pathway exemplifies high-fidelity substrate handling and metabolic channeling:

  • AziB1/AziB2 Selectivity: AziB1 hydroxylates only 5MNA, not earlier poly-β-keto intermediates. Conversely, AziB2 methylates exclusively the 3-hydroxy group of its substrate. This strict specificity prevents off-pathway reactions [1].
  • Intermediate Channeling: Physical interactions between AziB, AziB1, and AziB2 facilitate direct transfer of 5MNA and its hydroxylated derivative without diffusion into the cellular milieu. This complex assembly line minimizes intermediate leakage and side reactions [6].
  • Non-Ribosomal Peptide Synthetase (NRPS) Incorporation: The final NPA moiety is activated and incorporated into azinomycin B by the adenylation (A) domain of NRPS AziA1. This domain exhibits remarkable promiscuity, accepting NPA analogs with altered methylation patterns (e.g., 3-hydroxy-5-methyl or 3,5-dimethoxy variants), enabling engineered biosynthesis of "unnatural" azinomycins [1] [7].

This enzymatic precision underscores the potential for reprogramming NPA biosynthesis through metabolic engineering or combinatorial biochemistry to generate novel naphthoate scaffolds.

Properties

Product Name

3-Methoxy-5-methyl-1-naphthoic acid

IUPAC Name

3-methoxy-5-methylnaphthalene-1-carboxylic acid

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c1-8-4-3-5-10-11(8)6-9(16-2)7-12(10)13(14)15/h3-7H,1-2H3,(H,14,15)

InChI Key

LBYWDHUJYQYMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=CC=C1)C(=O)O)OC

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